

Biological activity of quinolizine-3-carboxylate derivatives

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Compound of Interest

Compound Name: *Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxylate*

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Anticancer Activity of Quinoline-3-Carboxylate Derivatives

Quinoline-3-carboxylate derivatives have been extensively investigated for their potential as anticancer agents.[1][2][3][4] Studies have shown that these compounds can induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways implicated in cancer development.[1][2][5][6]

Quantitative Data on Anticancer Activity

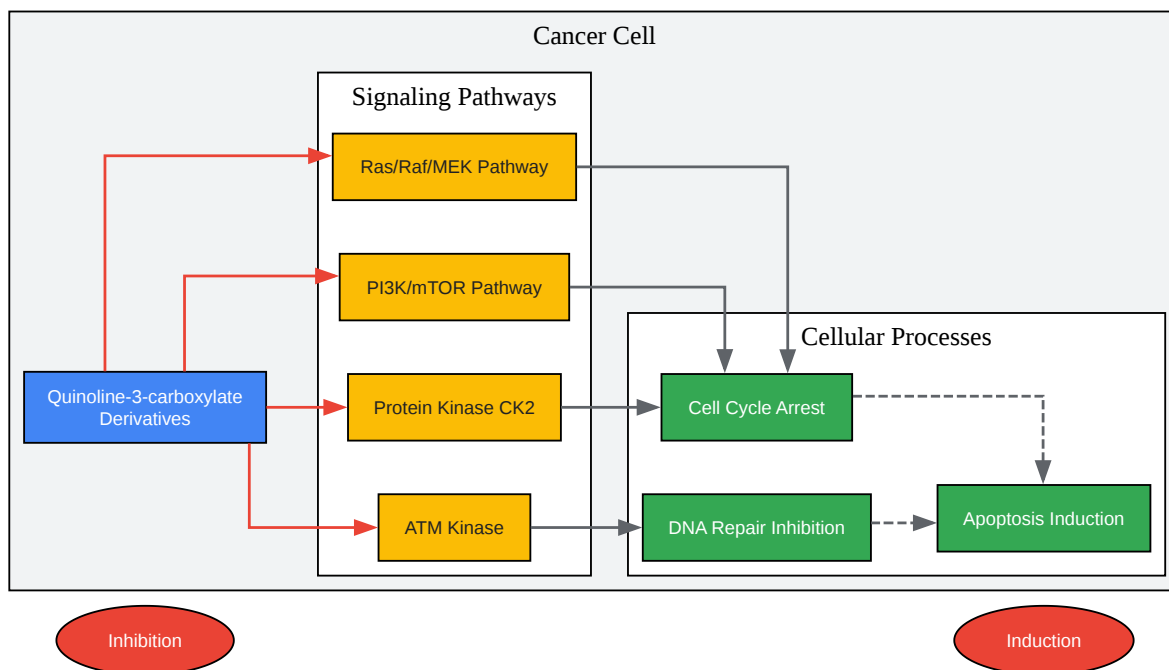
The cytotoxic effects of various quinoline-3-carboxylate derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. A selection of reported IC50 values is presented in the table below.

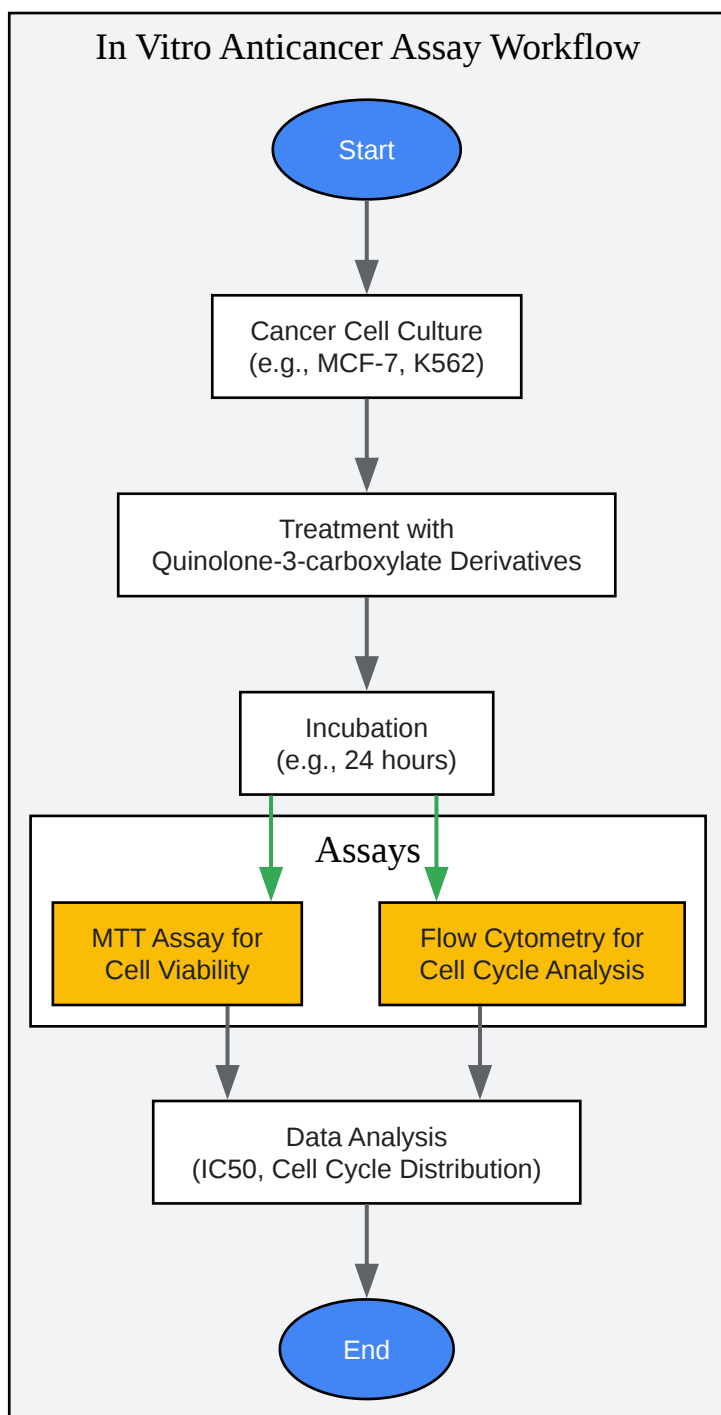
Compound	Cell Line	IC50 (μM)	Reference
4m	K562 (Leukemia)	0.28	[5]
4n	MCF-7 (Breast Cancer)	0.33	[5]
4k	K562 (Leukemia)	0.28	[5]
11	MCF-7 (Breast Cancer)	29.8	[1]
12	MCF-7 (Breast Cancer)	39.0	[1]
13	MCF-7 (Breast Cancer)	40.0	[1]
14	MCF-7 (Breast Cancer)	40.4	[1]
Compound 2f	MCF-7, K562	More selective and potent than ester parent compounds	[7]
Compound 2l	MCF-7, K562	More selective and potent than ester parent compounds	[7]
Quinoline-3-carboxylic acid	MCF-7 (Breast Cancer)	Significant growth inhibition	[8]

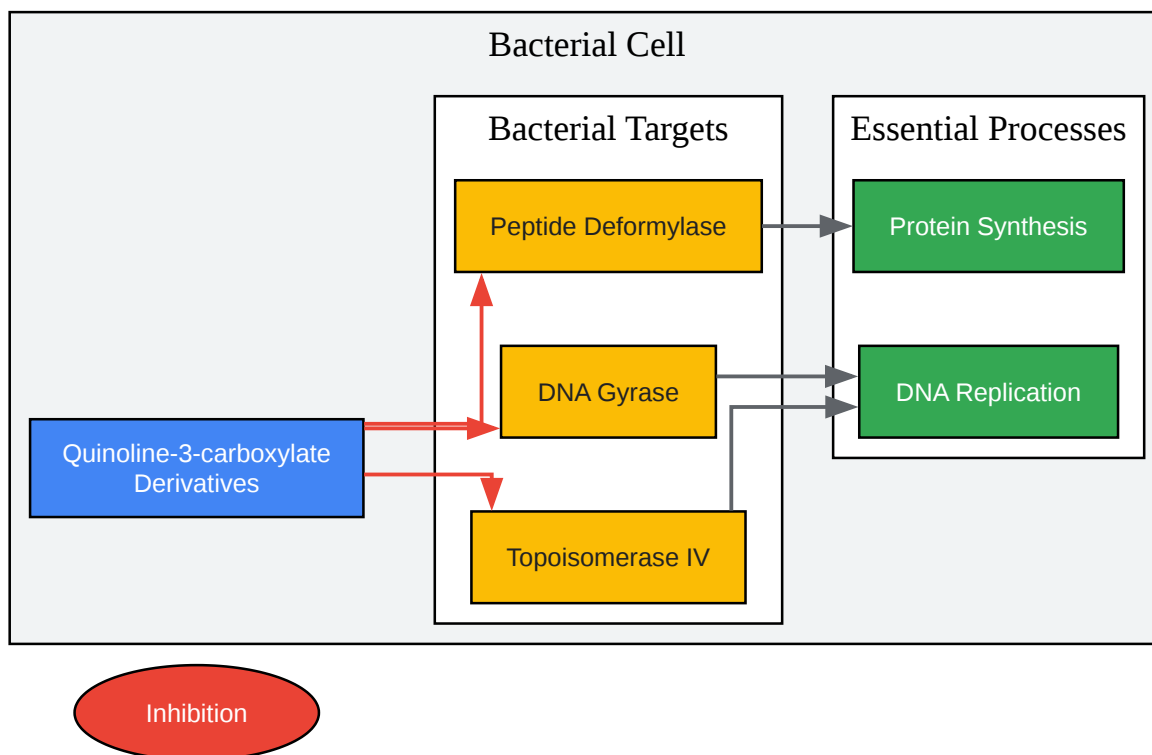
Mechanism of Action in Cancer

The anticancer activity of quinoline-3-carboxylate derivatives is often attributed to their ability to modulate key cellular processes. One of the primary mechanisms is the induction of apoptosis, or programmed cell death.[2][5] Some derivatives have been shown to up-regulate intrinsic apoptosis pathways.[5] Additionally, these compounds can interfere with the cell cycle, leading to arrest at different phases and preventing cancer cell proliferation.[1][9]

Several signaling pathways have been identified as targets for quinoline-3-carboxylate derivatives. These include pathways that are often dysregulated in cancer, such as kinase signaling cascades. For instance, some derivatives have been shown to inhibit protein kinase CK2 and Ataxia Telangiectasia Mutated (ATM) kinase.^[10]^[11]^[12] The inhibition of these kinases can disrupt DNA damage repair mechanisms in cancer cells, leading to their demise.^[11]^[12] Furthermore, some quinoline derivatives have been found to inhibit the PI3K/AKT/mTOR and Ras/Raf/MEK pathways, which are crucial for cell survival and proliferation.^[13]







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